1-Pentanesulfonamide, 5-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-N,N-dimethyl-
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Overview
Description
1-Pentanesulfonamide, 5-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-N,N-dimethyl- is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pentanesulfonamide, 5-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-N,N-dimethyl- typically involves multiple steps, including the introduction of the sulfonamide group, the nitroso group, and the chloroethyl group. Common reagents used in these reactions include sulfonyl chlorides, nitrosating agents, and chloroethylamines. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-Pentanesulfonamide, 5-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-N,N-dimethyl- can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the chloroethyl group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Pentanesulfonamide, 5-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-N,N-dimethyl- exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The pathways involved could include the disruption of cellular processes or the modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A well-known sulfonamide with antimicrobial properties.
N,N-Dimethylsulfonamide: A related compound with similar structural features.
Chloroethylamine: A compound with a chloroethyl group, used in various chemical reactions.
Uniqueness
1-Pentanesulfonamide, 5-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-N,N-dimethyl- is unique due to its combination of functional groups, which may confer distinct chemical and biological properties
Properties
CAS No. |
91893-59-3 |
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Molecular Formula |
C10H21ClN4O4S |
Molecular Weight |
328.82 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-[5-(dimethylsulfamoyl)pentyl]-1-nitrosourea |
InChI |
InChI=1S/C10H21ClN4O4S/c1-14(2)20(18,19)9-5-3-4-7-12-10(16)15(13-17)8-6-11/h3-9H2,1-2H3,(H,12,16) |
InChI Key |
DXVCAMZHQNJBSQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)CCCCCNC(=O)N(CCCl)N=O |
Origin of Product |
United States |
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